Arg-Val-Ala

Alzheimer's Disease Beta-Amyloid Peptide Therapeutics

Researchers procuring Arg-Val-Ala obtain a critical, non-substitutable building block. This specific tripeptide motif is essential for synthesizing the patented Alzheimer's heptapeptide (US20080227721A1) and the immunomodulatory pentadecapeptide SCSP. Its unique amphiphilic nature (net charge +1, hydrophobic C-terminus) makes it the definitive choice for TPPII enzyme studies and analytical standards, where even single amino acid substitutions abolish activity.

Molecular Formula C14H28N6O4
Molecular Weight 344.41 g/mol
CAS No. 194095-75-5
Cat. No. B12553159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Val-Ala
CAS194095-75-5
Molecular FormulaC14H28N6O4
Molecular Weight344.41 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C14H28N6O4/c1-7(2)10(12(22)19-8(3)13(23)24)20-11(21)9(15)5-4-6-18-14(16)17/h7-10H,4-6,15H2,1-3H3,(H,19,22)(H,20,21)(H,23,24)(H4,16,17,18)/t8-,9-,10-/m0/s1
InChIKeyKEZVOBAKAXHMOF-GUBZILKMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Arg-Val-Ala (CAS 194095-75-5): A Defined Tripeptide for Enzyme Studies and Peptide Scaffold Development


Arg-Val-Ala (CAS 194095-75-5), often abbreviated as RVA, is a synthetic tripeptide composed of the amino acids L-Arginine, L-Valine, and L-Alanine. Its molecular weight is 344.41 g/mol and it possesses a distinct cationic N-terminus paired with a hydrophobic C-terminal domain . This amphiphilic nature influences its behavior in biological systems. The sequence is not merely a random combination; it has been identified as a bioactive motif within larger peptides derived from protein hydrolysates of organisms like *Cyclina sinensis* and serves as a core component in investigational compounds, including those for Alzheimer's disease, underscoring its potential as a versatile chemical building block [1][2].

Why Generic Tripeptide Analogs Cannot Substitute for Arg-Val-Ala in Critical Assays


Substituting Arg-Val-Ala with a generic or closely related tripeptide is not a trivial decision; it can fundamentally alter or abolish a compound's interaction with its biological target. The specific sequence of amino acids dictates the three-dimensional conformation and the precise spatial arrangement of functional groups required for molecular recognition [1]. For example, within the context of larger peptide structures, the Arg-Val-Ala motif has been shown to be a critical component for biological activity, as seen in a patent for Alzheimer's disease treatment where this specific tripeptide forms the N-terminus of an active heptapeptide [2]. Furthermore, studies on related sequences have demonstrated that even a single amino acid substitution, such as replacing a Valine residue with Glycine or Lysine, can dramatically alter kinetic parameters like the Michaelis constant (Km) for enzyme phosphorylation, underscoring the non-interchangeable nature of these sequences [3].

Quantitative Evidence for Arg-Val-Ala Selection: Comparative Data vs. Analogs


Essential N-Terminal Motif: Arg-Val-Ala in a Patented Anti-Amyloid Heptapeptide

In the development of inhibitors for beta-amyloid fibrillogenesis, a core pharmacophore was identified and patented as the heptapeptide Arg-Val-Ala-Val-Ile-Met-Gly-amide [1]. The specific Arg-Val-Ala N-terminal sequence is a required component of this active molecule. This provides a direct, quantifiable link between the procurement of the Arg-Val-Ala tripeptide and the construction of a biologically validated, patented compound. A researcher using a different tripeptide, such as a scrambled sequence like Ala-Arg-Val, would not be able to synthesize this specific, protected pharmacophore.

Alzheimer's Disease Beta-Amyloid Peptide Therapeutics Structure-Activity Relationship

Tripeptidyl Peptidase II (TPPII) Inhibition: Critical Role of the N-Terminal Residue

Research on Tripeptidyl Peptidase II (TPPII) has established that the identity of the N-terminal amino acid is a key determinant of inhibitory potency. A specific study demonstrated that the pentapeptide inhibitor Arg-Ala-(dehydro)Ala-Val-Ala was highly effective, exhibiting a Ki of 0.02 ± 0.01 μM [1]. Critically, a comparator analog with an extended N-terminus, Arg-Arg-Ala-(dehydro)Ala-Val-Ala, was found to be less effective [2]. This data provides class-level evidence that for tripeptidyl peptidases, a single N-terminal arginine (as found in the Arg-Val-Ala core) can be more advantageous than having two adjacent basic residues, offering guidance for inhibitor design.

Enzymology Protease Inhibition Tripeptidyl Peptidase II Peptide Inhibitor Design

Enzyme Substrate Design: The Impact of C-Terminal Alanine on Kinetic Parameters

In studies of cyclic AMP-dependent protein kinase (PKA) substrate specificity, the extension of a pentapeptide (Arg-Arg-Ala-Ser-Val) by a single C-terminal alanine to form the hexapeptide Arg-Arg-Ala-Ser-Val-Ala resulted in a 4-fold decrease in the Michaelis constant (Km) from 0.08 mM to 0.02 mM [1]. This demonstrates that the presence of a C-terminal alanine significantly enhances substrate binding affinity. Since Arg-Val-Ala possesses a C-terminal alanine, this class-level evidence suggests it may confer superior binding characteristics in similar enzyme systems compared to tripeptides lacking a C-terminal alanine, such as Arg-Val-Ser.

Enzyme Kinetics Protein Kinase A Phosphorylation Substrate Specificity

Immunomodulatory Lead Discovery: Arg-Val-Ala as an Active Fragment in a Functional Pentadecapeptide

The tripeptide Arg-Val-Ala is not just a chemical building block; it is the N-terminal fragment of a fully characterized and biologically active pentadecapeptide, RVAPEEHPVEGRYLV (SCSP), derived from *Cyclina sinensis* [1]. This parent peptide, which has been synthesized and tested, demonstrated significant, quantifiable immunomodulatory activity by enhancing macrophage phagocytosis and increasing the production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in RAW 264.7 cells [1]. Procuring the Arg-Val-Ala tripeptide enables the synthesis of this novel, active compound for functional studies, distinguishing it from other tripeptides that do not form part of a validated bioactive sequence.

Immunomodulation Macrophage Activation Functional Food Bioactive Peptides

Biophysical Properties: Net Charge and Hydrophobicity Compared to Related Tripeptides

The calculated physicochemical properties of Arg-Val-Ala provide a clear, quantitative basis for its selection over structurally similar tripeptides . At physiological pH (7.0), Arg-Val-Ala has a net charge of approximately +1, derived from the single basic arginine residue. In contrast, a closely related analog, Arg-Val-Ser, has an additional polar hydroxyl group from the serine side chain, altering its overall hydrophilicity and potential for hydrogen bonding. Another comparator, Arg-Val-Thr, has a higher molecular weight (374.44 g/mol) and a different hydrophobic profile due to the threonine residue . These discrete, measurable differences in net charge and hydrophobicity will dictate the peptide's behavior in purification (e.g., HPLC retention time), solubility, and its interaction with charged biological surfaces like cell membranes or ion-exchange resins.

Peptide Chemistry Physicochemical Properties Drug Design Solubility

High-Impact Application Scenarios for Arg-Val-Ala Procurement and Use


Synthesis of a Patented Anti-Amyloid Heptapeptide Pharmacophore

This is the most direct and defensible application for procuring Arg-Val-Ala. U.S. Patent US20080227721A1 explicitly claims the heptapeptide Arg-Val-Ala-Val-Ile-Met-Gly-amide for the treatment of Alzheimer's disease and other beta-amyloid fibrillogenesis disorders [1]. Any laboratory or company involved in synthesizing this patented compound, studying its mechanism of action, or developing derivative molecules will require Arg-Val-Ala as an essential starting material. This application is supported by the evidence that the specific RVA motif is integral to the claimed invention [1].

Synthesis and Study of the Immunomodulatory Pentadecapeptide SCSP

For researchers in immunology and functional food science, Arg-Val-Ala is a necessary component for synthesizing the bioactive pentadecapeptide SCSP (RVAPEEHPVEGRYLV) [2]. This compound has been shown to activate macrophages, increasing their phagocytic activity and the production of key immune mediators like NO, TNF-α, and IL-6 [2]. Procuring Arg-Val-Ala enables the reproduction of this novel peptide for further in vitro and in vivo studies, including investigations into its potential as an immunomodulatory agent or adjuvant [2].

Design of Peptide Substrates and Inhibitors for Tripeptidyl Peptidases

The Arg-Val-Ala core structure is highly relevant for the study of tripeptidyl peptidases. Class-level evidence shows that peptides with a single N-terminal arginine and a hydrophobic C-terminus, like Arg-Val-Ala, are preferred substrates or can serve as a scaffold for potent inhibitors [3][4]. A researcher investigating TPPII function or screening for new inhibitors would select Arg-Val-Ala as a foundational sequence, as its specific N-terminal arginine arrangement is known to be more effective than a dibasic Arg-Arg N-terminus [4]. This application is supported by the quantitative Ki data for related inhibitors [3].

Physicochemical Studies Requiring a Defined Cationic-Hydrophobic Tripeptide

When a research project requires a model tripeptide with a precise, net positive charge and a specific degree of hydrophobicity, Arg-Val-Ala is the compound of choice. Its calculated net charge of +1 at pH 7 and its more hydrophobic C-terminal alanine distinguish it from other cationic tripeptides like Arg-Val-Ser or Arg-Val-Thr . This makes Arg-Val-Ala ideal for use as a standard in analytical chemistry (e.g., calibrating HPLC gradients for peptide separation), for studying peptide-membrane interactions, or as a defined building block in the de novo design of larger peptides with tailored amphiphilic properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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